D-Lyxose-2-13C
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Overview
Description
D-Lyxose-2-13C is a labeled compound where the carbon atom at position 2 is replaced with the stable isotope carbon-13. D-Lyxose itself is a rare sugar, a pentose monosaccharide, which is an epimer of D-xylose. The labeling with carbon-13 makes it particularly useful in various scientific studies, including metabolic research and reaction mechanism studies.
Mechanism of Action
Target of Action
D-Lyxose-2-13C is a stable isotope of D-Lyxose . D-Lyxose is an endogenous metabolite , which means it is naturally produced within the body. The primary targets of this compound are likely to be the same as those of D-Lyxose, which include various metabolic enzymes and proteases .
Mode of Action
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that this compound may interact with its targets in a similar manner, serving as a tracer in biochemical reactions.
Biochemical Pathways
D-Lyxose is involved in various biochemical pathways. It is converted into xylulose by D-Lyxose isomerase , an important aldose-ketose isomerase that catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This suggests that this compound could be involved in similar biochemical pathways, affecting the metabolism of these sugars.
Pharmacokinetics
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the ADME properties of this compound could be influenced by its isotopic labeling, potentially affecting its bioavailability.
Biochemical Analysis
Biochemical Properties
D-Lyxose-2-13C interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is D-Lyxose isomerase (d-LI), an important aldose-ketose isomerase . This enzyme catalyzes the reverse isomerization reaction between D-xylulose and D-Lyxose, as well as D-fructose and D-mannose .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily mediated through its interactions with D-Lyxose isomerase. This enzyme plays a crucial role in microbial pentose metabolism . The isomerization reactions it catalyzes influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The D-Lyxose isomerase enzyme, which interacts with this compound, is highly specific for the substrate D-Lyxose . This specificity influences the enzyme’s activity and the subsequent biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the D-Lyxose isomerase from Bacillus velezensis exhibited a maximum activity at 55 °C and pH 6.5, and approximately 110.75 g/L D-mannose was obtained from 500 g/L D-fructose in 6 h by the recombinant enzyme .
Metabolic Pathways
This compound is involved in various metabolic pathways. The D-Lyxose isomerase enzyme, which interacts with this compound, plays a crucial role in microbial pentose metabolism . It catalyzes the isomerization reaction between D-Lyxose and D-xylulose, D-mannose and D-fructose, as well as L-ribose and L-ribulose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Lyxose-2-13C can be achieved through chemical synthesis or enzymatic methods. One common chemical synthesis method involves the oxidation of D-galactose to D-galactonic acid, followed by the conversion to its calcium or barium salt. This salt is then subjected to oxidative degradation, often catalyzed by trifluoroacetate ferric, to yield this compound . Enzymatic methods involve the use of specific enzymes like D-lyxose isomerase, which catalyzes the isomerization of D-xylulose to D-lyxose .
Industrial Production Methods
Industrial production of this compound typically involves the use of labeled metabolic precursors and appropriate catalysts to achieve the desired isotopic labeling. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
D-Lyxose-2-13C undergoes various chemical reactions, including:
Isomerization: Catalyzed by D-lyxose isomerase, converting D-lyxose to D-xylulose.
Oxidation: Can be oxidized to corresponding acids under specific conditions.
Reduction: Reduction reactions can convert it to corresponding alcohols.
Common Reagents and Conditions
Isomerization: Enzymatic reactions using D-lyxose isomerase under mild conditions.
Oxidation: Using oxidizing agents like hydrogen peroxide or ferric acetate.
Reduction: Employing reducing agents such as sodium borohydride.
Major Products
Isomerization: Produces D-xylulose.
Oxidation: Yields D-lyxonic acid.
Reduction: Results in D-lyxitol.
Scientific Research Applications
D-Lyxose-2-13C has a wide range of applications in scientific research:
Chemistry: Used in studying reaction mechanisms and kinetics, especially in isotope labeling studies.
Biology: Helps in tracing metabolic pathways and understanding carbohydrate metabolism.
Industry: Applied in the production of functional sugars and as a precursor for various biochemical compounds.
Comparison with Similar Compounds
Similar Compounds
D-Xylose: An epimer of D-Lyxose, commonly used in similar biochemical studies.
D-Ribose: Another pentose sugar with applications in metabolic research.
L-Rhamnose: A functional sugar with broad substrate specificity.
Uniqueness
D-Lyxose-2-13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. Its specific labeling at the carbon-2 position makes it particularly valuable for studying detailed reaction mechanisms and metabolic pathways.
Properties
CAS No. |
83379-39-9 |
---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
151.122 |
IUPAC Name |
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3+1 |
InChI Key |
PYMYPHUHKUWMLA-RYINFSMFSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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